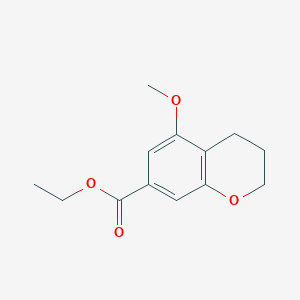

Ethyl 5-Methoxychroman-7-carboxylate

Description

Significance and Versatility of the Chroman Ring System in Organic Chemistry

The chroman ring system, a heterocyclic motif featuring a benzene (B151609) ring fused to a dihydropyran ring, stands as a cornerstone in the field of organic and medicinal chemistry. ijmrset.com This scaffold, and its related oxidized form, chromone (B188151), are classified as "privileged structures." researchgate.net This designation is owed to their remarkable ability to serve as a foundational framework for ligands that can interact with a diverse array of biological receptors, leading to a wide spectrum of pharmacological activities.

The versatility of the chroman scaffold is evident in its widespread presence in both natural products and synthetic compounds. Perhaps the most notable examples from nature are the tocopherols (B72186) and tocotrienols, which constitute the vitamin E family and are characterized by a substituted chroman ring. In the realm of synthetic chemistry, the chroman core is integrated into numerous pharmaceutical drugs. This structural framework is a key building block for developing new bioactive compounds due to the potential for extensive functionalization on both the aromatic and pyran rings. rsc.org

The scientific interest in chroman and chromone derivatives stems from their extensive and varied biological activities. These compounds have been shown to exhibit properties that are crucial for the development of new therapeutic agents. The structural diversity within the chroman family has given rise to several categories of compounds, including flavanones and isoflavanones, which are being investigated for numerous health applications. rsc.org

Table 1: Reported Biological Activities of Chroman and Chromone Derivatives

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Compounds based on this scaffold have shown the ability to modulate inflammatory pathways. ijmrset.com |

| Antioxidant | The chroman ring is a key feature of potent antioxidants like vitamin E. Synthetic derivatives are also evaluated for their ability to scavenge free radicals. researchgate.net |

| Anticancer | Various chromone derivatives have been synthesized and evaluated for their potential as cancer preventive and therapeutic agents. researchgate.net |

| Antimicrobial | The scaffold has been used to develop agents with activity against various microbial strains. |

| Antiviral | Certain chromone derivatives have demonstrated potential as antiviral agents. |

| Enzyme Inhibition | The framework is used to design inhibitors for various enzymes, contributing to its therapeutic potential. |

| Ion Channel Modulation | Furochromenes, a related class, have shown the ability to act as ion channel modulators. mdpi.com |

Contextualization of Ethyl 5-Methoxychroman-7-carboxylate within Chroman Chemistry

This compound is a specific derivative of the foundational chroman scaffold. Its structure is defined by the core chroman bicyclic system, which is substituted with a methoxy (B1213986) group (-OCH₃) at the 5-position of the aromatic ring and an ethyl carboxylate group (-COOCH₂CH₃) at the 7-position.

While extensive research into the specific biological activities of this compound is not widely documented in scientific literature, its chemical structure positions it as a valuable intermediate in organic synthesis. The functional groups present on the molecule offer multiple avenues for further chemical modification:

The Ethyl Ester Group: The ethyl carboxylate at the 7-position is a versatile functional handle. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in various coupling reactions to build more complex molecular architectures. researchgate.net

The Methoxy Group: The methoxy group at the 5-position influences the electronic properties of the aromatic ring and can direct the position of further electrophilic substitution reactions.

The Chroman Core: The core ring system itself can be modified, for instance, through reactions on the pyran ring, to generate a diverse library of new compounds for screening in drug discovery programs.

Therefore, the significance of this compound lies primarily in its potential as a molecular building block for the synthesis of more elaborate chroman derivatives, which may then be investigated for various therapeutic applications.

Historical Perspectives and Evolution of Research on Chroman Derivatives

The history of chroman and chromone chemistry is deeply rooted in the study of natural products used in traditional medicine. For centuries, the seeds of the Ammi visnaga plant were used in folk medicine, particularly in ancient Egypt, to treat ailments like renal colic and asthma. wikipedia.orgtaylorandfrancis.com This historical use spurred scientific investigation, leading to the isolation of Khellin, a potent furochromone derivative, which became the first chromone-based compound to be used in clinical practice. taylorandfrancis.comresearchgate.net Khellin was recognized for its smooth muscle relaxant properties, acting as a vasodilator and bronchodilator. wikipedia.orgpatsnap.com

The discovery and therapeutic application of Khellin ignited broader interest in the chemistry of the chromone scaffold. Early synthetic work in the late 19th and early 20th centuries, such as the methods developed by Heywang and Kostanecki, laid the groundwork for the laboratory synthesis of these compounds. ijrpc.com Over the years, numerous synthetic strategies have been developed to construct the chromone ring system, including the Baker-Venkataraman rearrangement and the Simonis condensation, allowing for the creation of derivatives not found in nature. ijrar.org

The evolution of research has transitioned from the extraction and study of natural products to the rational design and synthesis of novel chroman and chromone derivatives. Today, the chroman scaffold is considered a privileged structure in drug discovery, with chemists systematically modifying the core to optimize biological activity and develop targeted therapies for a wide range of diseases. ijmrset.comresearchgate.net This progression highlights a classic theme in medicinal chemistry: the journey from a natural remedy to a versatile synthetic platform for modern drug development.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chroman |

| Chromone |

| Tocopherols |

| Tocotrienols |

| Flavanone |

| Isoflavanone |

| Khellin |

Structure

3D Structure

Properties

Molecular Formula |

C13H16O4 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

ethyl 5-methoxy-3,4-dihydro-2H-chromene-7-carboxylate |

InChI |

InChI=1S/C13H16O4/c1-3-16-13(14)9-7-11(15-2)10-5-4-6-17-12(10)8-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

NGEZLXOMZXNZJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCCO2)C(=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Ethyl 5 Methoxychroman 7 Carboxylate and Its Analogues

Direct Synthesis Approaches to Ethyl 5-Methoxychroman-7-carboxylate

For the target molecule, a potential synthesis could commence with 3-hydroxy-5-methoxybenzoic acid. This starting material would first undergo esterification to yield ethyl 3-hydroxy-5-methoxybenzoate. Subsequent reaction of this ester with an appropriate three-carbon synthon, such as acrolein or a related equivalent, under acidic or basic conditions, could facilitate a tandem Michael addition and intramolecular cyclization to furnish the chroman ring. The reaction sequence is depicted below:

This hypothetical route leverages fundamental organic reactions and is analogous to established chroman syntheses. The specific reaction conditions, such as the choice of catalyst and solvent, would require empirical optimization to achieve a satisfactory yield of the desired product.

General Strategies for Chroman Ring Formation

The construction of the chroman ring is a well-explored area of synthetic chemistry, with numerous strategies developed to afford this important heterocyclic motif. These methods can be broadly categorized into cycloaddition reactions, intramolecular cyclizations, and rearrangement-initiated processes.

Cycloaddition Reactions and Annulation Processes

Cycloaddition reactions provide a powerful and convergent approach to the chroman skeleton. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, often involving an ortho-quinone methide as the diene component. nih.gov These reactive intermediates can be generated in situ from various precursors and subsequently react with electron-rich alkenes to form the chroman ring.

A novel (4 + 2) radical annulation approach has also been developed for the synthesis of diverse chroman derivatives. nih.gov This method utilizes readily available redox-active esters and olefins under mild conditions, offering a complementary strategy to the traditional Diels-Alder reaction. nih.gov For instance, the reaction of N-hydroxyphthalimide esters with ethyl acrylate (B77674) under organo-photoredox catalysis can yield functionalized chromans. nih.gov

| Diene/Radical Precursor | Dienophile/Olefin | Catalyst/Conditions | Product Type |

| ortho-Quinone Methide | Electron-rich Alkene | Thermal/Lewis Acid | Chroman |

| N-Hydroxyphthalimide Ester | Ethyl Acrylate | Eosin Y, Blue Light | Chroman |

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization is a widely employed strategy for chroman synthesis, often involving the formation of an ether linkage to close the pyran ring. A common approach is the intramolecular oxy-Michael addition, where a phenolic hydroxyl group adds to an α,β-unsaturated system within the same molecule. rsc.orgresearcher.life This method is particularly effective for the asymmetric synthesis of chromans when utilizing bifunctional organocatalysts. rsc.org

Cascade reactions, which involve a sequence of intramolecular transformations, offer an efficient route to complex chroman structures. rsc.orgnih.govrsc.orgresearchgate.net For example, visible-light-induced cascade radical cyclizations of arylsulfinic acids with o-(allyloxy)arylaldehydes can produce sulfone-functionalized chroman-4-ones. rsc.org Similarly, a straightforward synthesis of functionalized chroman-4-ones has been achieved through a cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. nih.gov

| Starting Material | Reaction Type | Catalyst/Reagent | Product Type |

| Phenol (B47542) with α,β-unsaturated ketone/thioester | Intramolecular oxy-Michael addition | Cinchona-alkaloid-urea organocatalyst | Chiral 2-substituted chroman |

| o-(allyloxy)arylaldehyde | Cascade radical cyclization | Visible light | Sulfone-functionalized chroman-4-one |

| 2-(allyloxy)arylaldehyde | Cascade radical cyclization-coupling | Radical initiator | Functionalized chroman-4-one |

Rearrangement-Initiated Chroman Synthesis

Certain rearrangement reactions can be strategically employed to construct the chroman framework. The Baker–Venkataraman rearrangement is a classic example used in the synthesis of chromones, which can subsequently be reduced to chromans. acs.orgnih.gov This rearrangement involves the conversion of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone (B188151) ring. acs.orgnih.gov

Another approach involves the Claisen rearrangement of allyl aryl ethers. The initial nih.govnih.gov-sigmatropic rearrangement provides an o-allylphenol, which can then be further manipulated and cyclized to form the chroman ring. While not a direct rearrangement to the chroman itself, it is a key step in many synthetic sequences.

Esterification and Functionalization of Carboxylic Acid Precursors

The introduction of the ethyl ester group at the 7-position of the chroman ring is a crucial step in the synthesis of the target molecule. This is typically achieved through the esterification of a corresponding carboxylic acid precursor. The Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst such as sulfuric acid, is a common and effective method. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comchemguide.co.uk

To improve the efficiency of the Fischer esterification, which is an equilibrium process, the removal of water as it is formed, often through the use of a Dean-Stark apparatus, can drive the reaction to completion. masterorganicchemistry.com

Functionalization of the carboxylic acid group can also be achieved through other standard transformations. For instance, conversion to an acyl chloride followed by reaction with ethanol provides an alternative route to the ethyl ester.

| Carboxylic Acid Precursor | Reagent | Conditions | Product |

| Chroman-7-carboxylic acid | Ethanol, Sulfuric Acid | Reflux | Ethyl chroman-7-carboxylate |

| Chroman-7-carboxylic acid | Thionyl Chloride, then Ethanol | - | Ethyl chroman-7-carboxylate |

Stereoselective Synthesis of Chiral Chroman Derivatives

The development of stereoselective methods for the synthesis of chiral chromans is of great importance, as many biologically active chromans are chiral. Asymmetric synthesis of chromans can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and chiral starting materials.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chromans. rsc.orgresearcher.life For instance, cinchona-alkaloid-urea-based bifunctional organocatalysts have been successfully employed to facilitate the catalytic asymmetric synthesis of chroman derivatives via an intramolecular oxy-Michael addition reaction. rsc.orgresearcher.life

Transition metal-catalyzed reactions also play a significant role in the stereoselective synthesis of chromans. For example, metal-catalyzed asymmetric hydrogenation of chromenes can provide access to chiral chromans with high enantioselectivity.

| Synthetic Strategy | Catalyst/Reagent | Key Transformation |

| Organocatalysis | Chiral bifunctional organocatalyst | Asymmetric intramolecular oxy-Michael addition |

| Transition Metal Catalysis | Chiral metal complex | Asymmetric hydrogenation of chromenes |

Asymmetric Catalysis in Chroman Synthesis

The generation of chiral chromans with high enantiopurity is a significant goal in organic synthesis due to the stereospecific nature of many biological interactions. Asymmetric catalysis offers a powerful tool to achieve this, often employing chiral catalysts to control the stereochemical outcome of reactions.

Organocatalysis has emerged as a particularly effective strategy for the asymmetric synthesis of chroman nuclei. researchgate.netmdpi.com Bifunctional catalysts, such as those based on thiourea (B124793) or squaramide scaffolds, have been successfully used to promote cascade reactions that construct the chroman ring system with high enantioselectivity. mdpi.com For instance, an asymmetric organocatalytic cascade reaction of cyclic β-oxo aldehydes with 2-hydroxycinnamaldehydes, utilizing a bifunctional tertiary amine-thiourea catalyst, has been developed to produce enantioenriched spiro-bridged polyheterocyclic compounds. researchgate.net

Another prominent approach involves the asymmetric [4+2] annulation of ortho-quinone methides with various coupling partners. mdpi.com Chiral phosphine (B1218219) catalysts, often derived from amino acids, have proven effective in the reaction of ortho-quinone methides with allene (B1206475) ketones, affording both enantiomers of the desired chroman products by selecting the appropriate catalyst. mdpi.com The practicability of these methods is often demonstrated by successful gram-scale reactions and further derivatization of the products. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the reaction mechanisms and the origins of enantioselectivity in these catalytic processes. researchgate.net These studies indicate that many of these reactions proceed through a stepwise [4+2] cycloaddition mechanism. researchgate.net

| Catalyst Type | Reaction | Key Features |

| Bifunctional tertiary amine-thiourea | Cascade reaction of cyclic β-oxo aldehydes and 2-hydroxycinnamaldehydes | Forms enantioenriched spiro-bridged polyheterocyclic compounds. researchgate.net |

| Amino acid-derived bifunctional phosphine | [4+2] annulation of o-quinone methides with allene ketones | Provides access to both enantiomers of the product. mdpi.com |

| Chiral Brønsted acid | Intramolecular allylic substitution of allylic alcohols | Metal-free, operationally simple, and proceeds under mild conditions. researchgate.net |

Diastereoselective Approaches

In addition to controlling enantioselectivity, diastereoselectivity is crucial when multiple stereocenters are present in the target molecule. Several strategies have been developed for the diastereoselective synthesis of functionalized chromans.

Domino reactions, also known as cascade reactions, are highly efficient for constructing complex molecular architectures in a single step with excellent stereocontrol. An organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols has been utilized to synthesize functionalized chroman-2-ones and chromanes. nih.gov This method, employing modularly designed organocatalysts, leads to products with high diastereoselectivity (up to 99:1 dr) and enantioselectivity (up to 99% ee). nih.gov Subsequent dehydroxylation of the hemiacetal products yields the corresponding 3,4-substituted chromanes while preserving the stereochemical integrity. nih.gov

Another powerful diastereoselective method involves the inverse demand Diels-Alder reaction of ortho-quinone methides. The reaction between a chiral exocyclic enol ether and an achiral isochromanone can generate the chroman spiroketal core with good diastereoselectivity. nih.gov The initial kinetic spiroketal product can be equilibrated to the thermodynamically more stable epimer under acidic conditions. nih.gov

The development of methods to synthesize chiral chromans with quaternary allylic siloxanes has also been a focus. A P-chiral monophosphine ligand has been shown to be effective in forming a range of tertiary allylic siloxanes bearing the chroman structure with excellent yields, enantioselectivities, and E/Z selectivity. chemrxiv.org

| Reaction Type | Reactants | Key Features |

| Domino Michael/hemiacetalization | Aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols | High diastereo- and enantioselectivity. nih.gov |

| Inverse Demand Diels-Alder | Chiral exocyclic enol ether and achiral isochromanone | Forms chroman spiroketal core with good diastereoselectivity. nih.gov |

| Copper-catalyzed asymmetric hydroboration/kinetic resolution | Racemic 2-aryl-chromenes | Synthesis of chiral 3-hydroxychromans. chemrxiv.org |

Green Chemistry Approaches in Chroman Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles are increasingly being applied to the synthesis of chromans and related heterocycles.

Key strategies in green chroman synthesis include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. nih.govresearchgate.net Innovative methods such as microwave irradiation and ultrasound-assisted synthesis have been shown to accelerate reaction rates, often leading to higher yields and cleaner reactions. nih.govresearchgate.net For instance, microwave-assisted protocols have been developed for the synthesis of various chromene derivatives, sometimes in the presence of ionic liquids, which can act as both solvent and catalyst. researchgate.net

Multicomponent reactions (MCRs) are another cornerstone of green chemistry, as they allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste. researchgate.net The use of novel, green catalysts, such as Rochelle salt, in three-component reactions has been reported for the synthesis of substituted chromenes. researchgate.net Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent an ideal green approach by completely eliminating the need for a solvent. mdpi.com

The use of sustainable raw materials and non-toxic catalysts are also central to green chemistry approaches in this field. nih.govresearchgate.net These methods not only reduce the environmental impact but also offer benefits in terms of scalability, cost-effectiveness, and ease of purification. nih.govresearchgate.net

| Green Chemistry Approach | Example Application in Chroman Synthesis | Benefits |

| Microwave Irradiation | Synthesis of benzo[h]chromene derivatives. researchgate.net | Reduced reaction times, higher yields. nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | General synthesis of chromene derivatives. nih.govresearchgate.net | Enhanced reaction rates, improved yields. nih.govresearchgate.net |

| Green Catalysts | Rochelle salt in three-component reactions for substituted chromenes. researchgate.net | Use of non-toxic, readily available catalysts. nih.govresearchgate.net |

| Solvent-Free Reactions | One-pot synthesis of tetrahydro benzo pyrans. researchgate.net | Elimination of hazardous solvents, reduced waste. mdpi.com |

| Multicomponent Reactions | Synthesis of 2-amino-4H-chromenes. researchgate.net | High atom economy, operational simplicity. researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium-sized organic molecules. nih.gov DFT calculations are employed to determine the molecule's optimized geometry, electronic structure, and various spectroscopic properties. A common approach involves using hybrid functionals, such as B3LYP, combined with a sufficiently large basis set like 6-311++G(d,p), to achieve reliable results. researchgate.netresearchgate.net

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the molecule's geometry to find the configuration with the lowest possible energy. For a molecule like Ethyl 5-Methoxychroman-7-carboxylate, which possesses rotational freedom in its ethyl ester and methoxy (B1213986) groups, conformational analysis is crucial.

A Potential Energy Surface (PES) scan is typically performed by systematically rotating key dihedral angles to identify all stable conformers (local minima) and the transition states that separate them. nih.gov This analysis reveals the most energetically favorable arrangement of the substituents on the chroman scaffold. The chroman ring itself is not planar and typically adopts a stable half-chair or sofa conformation, which would be confirmed by these calculations. The optimized geometric parameters, including bond lengths and angles, for the lowest-energy conformer can then be determined. While experimental crystal structure data for this specific molecule is not available, the calculated parameters can be compared with those of structurally related compounds to validate the computational method. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures)

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

|---|---|---|---|---|---|

| Bond Length | C-C (Aromatic) | ~1.39 | Bond Angle | C-C-C (Aromatic) | ~120 |

| Bond Length | C-O (Ether) | ~1.37 | Bond Angle | C-O-C (Ether) | ~118 |

| Bond Length | C-O (Ester) | ~1.35 | Bond Angle | O-C=O (Ester) | ~124 |

Note: These values are illustrative and based on typical parameters from DFT calculations on similar organic molecules.

Understanding the electronic structure of a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. uomphysics.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govmaterialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted aromatic ring, while the LUMO would likely be centered on the electron-withdrawing ethyl carboxylate group.

The Molecular Electrostatic Potential (MEP) surface is another powerful tool that visualizes the charge distribution across the molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com In this compound, the MEP would show strong negative potentials around the oxygen atoms of the carbonyl and methoxy groups, identifying them as sites for hydrogen bonding and electrophilic interaction. nih.govmdpi.com

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 | Electron-donating ability |

| LUMO Energy | ~ -1.5 | Electron-accepting ability |

Note: Values are representative for a molecule of this type and would be precisely determined via TD-DFT calculations. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structure verification when compared with experimental data. wsu.edu

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the nuclear magnetic shielding tensors, from which ¹H and ¹³C NMR chemical shifts can be derived. researchgate.net The predicted shifts for this compound would be compared against a standard reference compound (e.g., Tetramethylsilane) to yield theoretical spectra. nih.gov Such calculations can help assign ambiguous peaks in an experimental spectrum and confirm the proposed structure. The accuracy of these predictions has become high enough to be a reliable tool in structural elucidation. mdpi.com

Table 3: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups

| Nucleus | Group | Predicted Shift (ppm) |

|---|---|---|

| ¹H | Aromatic-H | 6.5 - 7.5 |

| ¹H | O-CH₂ (Chroman) | ~4.2 |

| ¹H | C-CH₂ (Chroman) | ~2.8 |

| ¹H | O-CH₃ (Methoxy) | ~3.8 |

| ¹H | O-CH₂ (Ethyl) | ~4.3 |

| ¹H | CH₃ (Ethyl) | ~1.3 |

| ¹³C | C=O (Ester) | ~166 |

| ¹³C | Aromatic C-O | 150 - 160 |

| ¹³C | Aromatic C-H/C-C | 100 - 130 |

| ¹³C | O-CH₂ (Chroman) | ~67 |

Note: These are estimated chemical shift ranges. Precise values are obtained from GIAO-DFT calculations.

Vibrational Frequencies: Theoretical calculations can also predict the vibrational (infrared and Raman) spectra of a molecule. By calculating the harmonic vibrational frequencies, one can identify the characteristic stretching, bending, and torsional modes associated with the molecule's functional groups (e.g., C=O stretch of the ester, C-O stretches of the ether and methoxy groups, and aromatic C-H bends). researchgate.net These predicted frequencies are often scaled by an empirical factor to better match experimental results. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Intramolecular Interactions

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and intramolecular interactions in a simulated environment (e.g., in a solvent like water or DMSO). mdpi.com For this compound, an MD simulation could reveal the flexibility of the chroman ring and the rotational dynamics of the ethyl and methoxy side chains, providing a more realistic understanding of the molecule's behavior in solution.

Theoretical Prediction of Reaction Pathways and Regioselectivity

DFT calculations are invaluable for exploring potential chemical reactions. By locating the transition state (TS) structures and calculating their energies, one can determine the activation energy barriers for different reaction pathways. beilstein-journals.org This allows for the prediction of reaction kinetics and the most favorable reaction mechanism. For instance, in the case of an electrophilic aromatic substitution on the chroman ring, calculations could determine the relative activation energies for substitution at different positions. This would predict the regioselectivity of the reaction, indicating whether the incoming electrophile would preferentially add to the position ortho or para to the activating methoxy group, taking into account steric hindrance from other parts of the molecule. beilstein-journals.org

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other governs their macroscopic properties, such as crystal packing and solubility. Theoretical methods can be used to analyze the non-covalent interactions that drive the formation of dimers and larger supramolecular assemblies. mdpi.com For this compound, potential intermolecular interactions could include hydrogen bonding (if a suitable donor is present), dipole-dipole interactions involving the polar ester group, and π-π stacking between the aromatic rings of adjacent molecules. mdpi.com Computational tools like Atoms in Molecules (AIM) theory or analyses of the electron localization function can quantify the strength and nature of these interactions, providing insight into how the molecules would arrange themselves in a solid-state crystal lattice. mdpi.com

π-Stacking and Other Non-Covalent Interactions

The aromatic ring of the chroman system is central to its ability to engage in various non-covalent interactions that influence molecular recognition and self-assembly.

Other Non-Covalent Interactions: Beyond classical hydrogen bonds and π-stacking, weaker interactions also play a collective role in stabilizing the three-dimensional structure. These include:

C-H···π Interactions: Hydrogen atoms of the ethyl or methoxy groups, or even those on the chroman ring, can interact with the face of the aromatic ring of a neighboring molecule. nih.gov

Interactive Table: Summary of Potential Non-Covalent Interactions

| Interaction Type | Participating Moieties | Nature of Interaction | Significance |

|---|---|---|---|

| π-Stacking | Aromatic ring with another π-system | Electrostatic + Dispersion | Major contributor to the assembly of aromatic molecules. mdpi.commdpi.com |

| C-H···O | Aliphatic/Aromatic C-H groups and Oxygen atoms | Weak Hydrogen Bond | Directs crystal packing and stabilizes conformations. researchgate.netuomphysics.net |

| C-H···π | Aliphatic/Aromatic C-H groups and Aromatic ring | Electrostatic + Dispersion | Contributes to molecular recognition and packing efficiency. nih.gov |

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to define atomic properties and characterize chemical bonding. d-nb.infonih.gov This method identifies critical points in the electron density (ρ) where the gradient of the density is zero. The properties at these points, particularly bond critical points (BCPs), reveal the nature of the interaction.

While specific QTAIM studies on this compound are not available, analysis of related chromone (B188151) and coumarin (B35378) derivatives allows for a robust prediction of its topological properties. d-nb.infonih.gov

Key QTAIM parameters at a bond critical point include:

Electron Density (ρ): The magnitude of ρ correlates with the bond order. Covalent bonds show high values, while non-covalent interactions have significantly lower values. d-nb.info

Laplacian of Electron Density (∇²ρ): The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ < 0), characteristic of covalent (shared) interactions, or depleted (∇²ρ > 0), characteristic of non-covalent (closed-shell) interactions like hydrogen bonds and van der Waals contacts. d-nb.infonih.gov

Ellipticity (ε): This parameter measures the anisotropy of the electron density at the BCP. For a C-C bond in an aromatic ring, the ellipticity is non-zero, indicating π-character. d-nb.info

For this compound, a QTAIM analysis would be expected to show BCPs with high ρ and negative ∇²ρ values for the covalent bonds within the molecule. In contrast, any intermolecular hydrogen bonds (e.g., C-H···O) or π-stacking interactions would be characterized by BCPs with low ρ and positive ∇²ρ values, confirming their non-covalent, closed-shell nature. d-nb.infonih.gov The ellipticity values for the bonds within the benzene (B151609) moiety would confirm the delocalized π-system.

Interactive Table: Expected QTAIM Parameters for Bonds in this compound

| Interaction Type | Bond Example | Expected Electron Density (ρ) | Expected Laplacian (∇²ρ) | Significance |

|---|---|---|---|---|

| Covalent (single) | C-C in ethyl group | High | Negative | Shared-shell interaction, electron concentration. |

| Covalent (aromatic) | C-C in benzene ring | High | Negative | Shared-shell interaction with significant π-character (high ellipticity). d-nb.info |

| Covalent (polar) | C=O in carboxylate | Very High | Negative | Shared-shell interaction with significant charge concentration. |

| Non-Covalent (H-bond) | C-H···O | Low | Positive | Closed-shell interaction, electron depletion at BCP. nih.gov |

Chemical Structure Reactivity/interaction Relationships and Advanced Functionalization

Influence of the Methoxy (B1213986) and Carboxylate Substituents on Chroman Reactivity

The reactivity of the chroman core in Ethyl 5-Methoxychroman-7-carboxylate is fundamentally governed by the electronic properties of its two key substituents on the aromatic ring. The methoxy group (-OCH₃) at the C5 position and the ethyl carboxylate group (-COOEt) at the C7 position exert opposing electronic effects, creating a "push-pull" system that modulates the electron density and, consequently, the chemical behavior of the benzene (B151609) moiety.

The methoxy group is a powerful activating group in the context of electrophilic aromatic substitution. masterorganicchemistry.com Through the resonance effect, the oxygen atom's lone pairs donate electron density to the aromatic ring, particularly at the ortho and para positions. In this specific molecule, this effect increases the nucleophilicity of the C6 position (ortho) and the C8 position (para). Studies on related methoxy-substituted arenes have shown that such groups contribute significantly to the orientation of C-H activation towards the ortho-position. mdpi.com The mesomeric effect from a para-methoxy substituent has been noted to enhance reaction rates. nih.gov

Correlation of Structural Features with Chemical Reactivity Profiles

The specific structural arrangement of this compound leads to a predictable chemical reactivity profile, with distinct sites for electrophilic and nucleophilic attack. Computational methods like Conceptual Density Functional Theory (DFT) can be used to calculate reactivity descriptors and identify active sites. researchgate.net However, a qualitative analysis based on established principles also provides significant insight.

The primary sites for electrophilic aromatic substitution are the C6 and C8 positions. The C5-methoxy group strongly activates these positions, while the C7-carboxylate group deactivates the ring but also directs incoming electrophiles to these same sites. The C6 position, being ortho to the strong activating methoxy group, is expected to be the most nucleophilic and thus the most probable site for substitution. This is analogous to the reactivity observed in 5,7-dimethoxyindoles, where the C4 position (equivalent to C6 in the chroman) is strongly nucleophilic. arkat-usa.org

The heterocyclic dihydropyran ring also possesses reactive sites. The benzylic C4 position can be susceptible to radical or oxidative reactions. The ether oxygen at position 1 can act as a Lewis base and may play a role in directing metallation reactions for C-H functionalization. nih.gov

The table below summarizes the predicted reactivity at key positions on the chroman scaffold.

| Position | Substituent | Electronic Effect | Predicted Reactivity Type | Rationale |

| C5 | Methoxy (-OCH₃) | Activating, Ortho/Para-Directing | --- | Governs aromatic reactivity. |

| C6 | Hydrogen (-H) | --- | Electrophilic Substitution | Activated by C5-OCH₃ (ortho) and C7-COOEt (meta). Most likely site for electrophilic attack. |

| C7 | Carboxylate (-COOEt) | Deactivating, Meta-Directing | Nucleophilic Acyl Substitution | Carbonyl carbon is electrophilic; directs aromatic substitution to C6/C8. |

| C8 | Hydrogen (-H) | --- | Electrophilic Substitution | Activated by C5-OCH₃ (para) and C7-COOEt (meta). Secondary site for electrophilic attack. |

Advanced Functionalization Strategies on the Chroman Scaffold

The inherent reactivity profile of this compound allows for its use as a versatile platform for constructing more complex molecules through advanced functionalization. nih.govresearchgate.netmdpi.com These strategies often rely on leveraging the electronic biases of the existing substituents to achieve high selectivity.

Achieving regioselective functionalization is crucial for the controlled synthesis of complex derivatives. For the target chroman, this primarily involves reactions on the aromatic ring at the C6 and C8 positions.

Directed C-H Activation: Modern synthetic methods enable the direct functionalization of C-H bonds, often guided by a directing group. nih.gov The ether oxygen of the chroman ring or the carbonyl of the ester at C7 could serve as coordinating sites for a metal catalyst, directing functionalization to an adjacent position. Chelation-assisted, metal-catalyzed reactions have been successfully used for site-selective functionalization of related chromone (B188151) scaffolds. nih.gov

Electrophilic Substitution: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation) are expected to proceed with high regioselectivity at the C6 position, driven by the powerful directing effect of the C5-methoxy group. Although the C7-ester is deactivating, its meta-directing influence reinforces the selectivity for the C6 and C8 sites. Studies on electronically biased substrates have demonstrated high regioselectivity in similar systems. nih.gov

The following table provides examples of potential regioselective reactions.

| Reaction Type | Reagents | Target Position | Expected Outcome |

| Bromination | Br₂, FeBr₃ | C6 | Selective formation of Ethyl 6-bromo-5-methoxychroman-7-carboxylate. |

| Nitration | HNO₃, H₂SO₄ | C6 | Selective formation of Ethyl 5-methoxy-6-nitrochroman-7-carboxylate. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C6 | Introduction of an acyl group primarily at the C6 position. |

Building upon initial regioselective modifications, more complex molecular fragments can be introduced, often using transition-metal-catalyzed cross-coupling reactions. acs.org This typically requires a "handle," such as a halogen or triflate group, installed in the first step.

For instance, after selective bromination at the C6 position, a variety of coupling reactions can be employed:

Suzuki Coupling: Reaction of the 6-bromo derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst would install a new carbon-carbon bond, creating biaryl or styrenyl derivatives.

Heck Coupling: Palladium-catalyzed coupling with alkenes provides another route to vinyl-substituted chromans. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the introduction of nitrogen-based substituents by coupling the 6-bromo derivative with various amines.

These methods offer a powerful toolkit for diversifying the chroman scaffold and attaching complex functionalities with high precision. acs.org

Formation of Polycyclic Systems Incorporating the Chroman Core

The chroman scaffold can serve as a foundational building block for the synthesis of more elaborate polycyclic and heterocyclic systems. nih.gov This is achieved through reactions that form new rings fused to the existing chroman core.

One powerful strategy involves domino annulation reactions . For example, a functionalized chroman, such as an iodo-substituted derivative, could undergo a palladium-catalyzed [2 + 2 + 1] domino annulation with other components to construct bridged-ring systems in a single, efficient step. rsc.org

Another approach is through intramolecular cyclization . If a reactive chain is installed at one of the functionalizable positions (e.g., C6 or C8), it can be induced to cyclize back onto another part of the molecule. For example, a substituent introduced at C6 containing an alkyne could undergo a gold-catalyzed cyclization to form a new fused ring. rsc.org Cationic polycyclization, triggered by acidic conditions on a suitably designed precursor, offers another pathway to complex nitrogen-containing heterocycles fused to the chroman frame. rsc.org These advanced cyclization cascades enable the rapid construction of molecular complexity from the chroman template.

Q & A

Q. How can systematic reviews/meta-analyses improve the interpretation of fragmented pharmacological data?

- Methodological Answer:

- PRISMA Guidelines : Screen studies using inclusion/exclusion criteria (e.g., assay type, dosage range).

- Meta-Regression : Adjust for covariates like cell line variability or solvent effects.

- Risk of Bias : Assess via tools like SYRCLE for animal studies. Use forest plots to visualize heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.